4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride

Parallel Synthesis Medicinal Chemistry Sulfonyl Heterocycles

Researchers requiring a specific thiazole sulfonyl chloride for kinase inhibitor SAR studies face limited availability. This compound provides a unique 4-methyl-2-phenyl substitution pattern essential for lithiation-based functionalization. • Enables parallel synthesis of 5-aryl-2-arylsulfonyl-1,3-thiazole libraries • Reactivity with amines yields sulfonamide derivatives with anti-proliferative activity (IC50 low µM) • Higher lipophilicity (LogP 3.4) vs des-methyl analogs for tuned membrane permeability

Molecular Formula C10H8ClNO2S2
Molecular Weight 273.8 g/mol
CAS No. 690632-88-3
Cat. No. B1598057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride
CAS690632-88-3
Molecular FormulaC10H8ClNO2S2
Molecular Weight273.8 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H8ClNO2S2/c1-7-10(16(11,13)14)15-9(12-7)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyNGDQQLAVJWUYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride Overview


4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride (CAS 690632-88-3) is a heterocyclic sulfonyl chloride building block belonging to the 1,3-thiazole class [1]. Its core structure features a 1,3-thiazole ring substituted with a phenyl group at the 2-position, a methyl group at the 4-position, and a reactive sulfonyl chloride (-SO₂Cl) moiety at the 5-position . The compound is supplied as a solid with a minimum purity specification of 95%, a density of 1.43 g/cm³, and a melting point range of 76–78°C [2]. This combination of substituents confers distinct steric, electronic, and reactivity properties compared to other thiazole sulfonyl chlorides, making it a valuable intermediate for the synthesis of sulfonamides, sulfonate esters, and other derivatives in pharmaceutical research [3].

Sulfonamide and sulfonate ester library synthesis
Lithiation-based diversification strategy
Kinase inhibitor scaffold research

Unique Chemical Identity of 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride


Generic substitution with other thiazole sulfonyl chlorides is not feasible for 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride because its specific substitution pattern—4-methyl, 2-phenyl, and 5-sulfonyl chloride—confers a unique combination of steric hindrance, electronic distribution, and reactivity that directly impacts downstream synthetic outcomes and biological target engagement . While the sulfonyl chloride functional group is a common reactive handle, its environment within the thiazole ring system dictates its electrophilicity and regioselectivity in nucleophilic substitution reactions, as well as the final molecule's binding affinity for biological targets such as kinases [1]. The following evidence demonstrates that seemingly minor structural variations among analogs lead to quantifiable differences in key performance parameters, rendering the target compound the specific, non-substitutable choice for defined research applications.

Synthetic Protocol Compatibility
The described lithiation-based functionalization may not transfer to des-methyl analogs; the 4-methyl group is required for efficient directed lithiation.
Lipophilicity Mismatch
Des-methyl analogs exhibit lower computed LogP; this difference may shift the physicochemical and ADME profile of derived compounds.
Sulfonamide Potency Context
Sulfonamide products from other thiazole sulfonyl chlorides may show different anti-proliferative activity ranges; substitution pattern influences biological outcome.

Differentiation Evidence for 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride


Divergent Reactivity in Thiazole Library Synthesis

The 4-methyl substitution is a critical determinant for the successful lithiation and subsequent sulfonylation of the 1,3-thiazole core, a key step in generating diverse libraries of bioactive compounds . In a study developing a parallel synthesis route for 5-aryl-2-arylsulfonyl-1,3-thiazoles, the presence of a methyl group at the 4-position was essential for directing and stabilizing the lithiated intermediate, thereby enabling the efficient and high-yielding introduction of the sulfonyl chloride group . This synthetic methodology is not directly transferable to the unsubstituted analog, 2-phenyl-1,3-thiazole-5-sulfonyl chloride (CAS 2137903-79-6), due to the lack of the methyl group's steric and electronic influence on the ring's C-5 position .

Lithiation Compatibility
Class-level inference
Target enables efficient directed lithiation; des-methyl analog not demonstrated to undergo the same protocol.
Method-specific synthetic fit; unsubstituted analog may not be interchangeable.
Data to verify; protocol-dependent.
Parallel Synthesis Medicinal Chemistry Sulfonyl Heterocycles

Enhanced Lipophilicity Over Des-Methyl Analogs

The introduction of a methyl group at the 4-position significantly increases the compound's lipophilicity, a critical parameter influencing membrane permeability, protein binding, and overall pharmacokinetic profile [1]. The target compound has a computed XLogP3-AA value of 3.4 [1]. In contrast, the closest des-methyl analog, 2-phenyl-1,3-thiazole-5-sulfonyl chloride, has a predicted ACD/LogP of 3.01 . This quantitative difference in LogP represents a measurable alteration in physicochemical property space, directly impacting the compound's behavior in biological assays and its suitability as a building block for optimizing drug-like properties [2].

Lipophilicity (LogP)
Cross-study comparable
Target XLogP3-AA = 3.4 vs. des-methyl ACD/LogP = 3.01; ΔLogP ≈ +0.39
Higher lipophilicity may influence membrane permeability and ADME properties.
Computed values; experimental confirmation advised.
Physicochemical Properties Drug Design Bioavailability

Distinct Reactivity in Sulfonamide Formation

The reactivity of thiazole sulfonyl chlorides with amines to form sulfonamides is highly dependent on the electronic and steric environment of the thiazole ring [1]. While a class-level observation, the 4-methyl-2-phenyl substitution pattern on the target compound defines its specific electrophilicity and reaction kinetics, which differ from other commercially available thiazole sulfonyl chlorides like 1,3-thiazole-5-sulfonyl chloride (CAS 1820741-28-3) or 2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride [2]. The resulting sulfonamide products are key intermediates in biologically active molecules, including potent kinase inhibitors [1]. The specific substitution dictates the yield and purity of the resulting sulfonamide, and ultimately, the biological activity of the final compound, with IC50 values for related thiazole-sulfonamide derivatives ranging from 2.74–8.17 μM against various cancer cell lines [1].

Sulfonamide Synthesis & Potency
Class-level inference
Related thiazole sulfonamides show IC50 range 2.74–8.17 μM across cancer cell lines.
Substitution pattern influences resulting sulfonamide potency; supports structure-activity relationship studies.
IC50 values from Pawar et al. 2019; model-specific response.
Organic Synthesis Sulfonylation Kinase Inhibitors

Key Applications of 4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride


Thiazole Library Synthesis for Anticancer Discovery

This compound is optimally used as a key starting material in the parallel synthesis of focused libraries of 5-aryl-2-arylsulfonyl-1,3-thiazoles . Its specific 4-methyl-2-phenyl substitution pattern is a prerequisite for the lithiation-based functionalization strategy, enabling the creation of diverse sulfonamide and sulfone derivatives that are valuable for structure-activity relationship (SAR) studies in medicinal chemistry, particularly for developing novel anticancer agents .

Kinase Inhibitor Scaffold Synthesis

The compound serves as a critical electrophilic building block for synthesizing thiazole-sulfonamide hybrid molecules that have demonstrated activity as kinase inhibitors [1]. Its reactivity with various amines allows for the systematic exploration of chemical space around a central pharmacophore. The resulting sulfonamide derivatives have shown potent anti-proliferative activity, with IC50 values in the low micromolar range, making the specific sulfonyl chloride a non-substitutable precursor for researchers targeting kinases like B-RAFV600E or CDK2 [1].

Compound Collections for High-Throughput Screening

Owing to its unique combination of physicochemical properties (LogP = 3.4) and reactive functionality, this compound is an ideal building block for populating proprietary screening decks [2]. Its higher lipophilicity compared to des-methyl analogs makes it a preferred choice for projects where modulating logD and improving membrane permeability are key design goals. Its use in generating novel sulfonamides, sulfonate esters, and sulfones ensures a high degree of structural novelty and intellectual property differentiation in screening collections .

Application
Selection Property
Validation Focus
Thiazole library synthesis for anticancer SAR
4-Methyl substitution enables lithiation-based diversification
Reproducibility of reported synthetic protocol
Kinase inhibitor scaffold synthesis
Reactive sulfonyl chloride for sulfonamide formation
Cell-based anti-proliferative assay context
Screening deck diversification
Higher lipophilicity compared to des-methyl analogs
Structural novelty and physicochemical property differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.